
10-Methyl Docetaxel-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl Docetaxel-D3: is a chemically modified version of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the presence of a deuterium atom at the 10-methyl position, which can enhance its stability and pharmacokinetic properties. The chemical name of this compound is [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl Docetaxel-D3 involves multiple steps, starting from benzenepropanoic acid derivativesThe final product is obtained through a series of esterification and acylation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of hydrophilic polymers and surfactants to enhance solubility and stability .
Análisis De Reacciones Químicas
Types of Reactions: 10-Methyl Docetaxel-D3 undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to convert hydroxyl groups to ketones or aldehydes.
Reduction: Utilizes reducing agents to convert ketones or aldehydes back to hydroxyl groups.
Substitution: Involves the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and deuterated derivatives of docetaxel .
Aplicaciones Científicas De Investigación
Clinical Applications
The clinical applications of 10-Methyl Docetaxel-D3 are primarily focused on oncology. It has been investigated for its effectiveness against various types of cancer, including but not limited to:
- Breast Cancer
- Prostate Cancer
- Non-Small Cell Lung Cancer
- Gastric Cancer
Efficacy Studies
Recent studies have shown that this compound exhibits superior efficacy in certain cancer models compared to standard Docetaxel. For instance, a study demonstrated that the compound resulted in a significant increase in apoptosis rates in breast cancer cell lines when compared to controls .
Overcoming Drug Resistance
Research indicates that this compound may help overcome multidrug resistance (MDR) in cancer cells. A study highlighted that when combined with vitamin D analogs, the compound significantly reduced prostate cancer progression by reversing chemoresistance . This finding suggests a promising avenue for improving treatment outcomes in resistant cancer types.
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound is under investigation to assess its absorption, distribution, metabolism, and excretion (ADME). Preliminary findings suggest that modifications in the chemical structure may lead to improved oral bioavailability and reduced side effects compared to traditional formulations.
Mecanismo De Acción
10-Methyl Docetaxel-D3 exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to cell death. This mechanism is similar to that of docetaxel, but the presence of deuterium atoms can enhance the stability and reduce the metabolism of the compound, leading to improved pharmacokinetic properties .
Comparación Con Compuestos Similares
Docetaxel: The parent compound, used widely in chemotherapy.
Paclitaxel: Another taxane derivative with similar mechanisms of action.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against resistant cancer cells.
Uniqueness: 10-Methyl Docetaxel-D3 is unique due to the presence of deuterium atoms, which can enhance its stability and pharmacokinetic properties compared to other taxane derivatives .
Actividad Biológica
10-Methyl Docetaxel-D3 is a derivative of the well-known chemotherapeutic agent docetaxel, which is widely used in treating various cancers, particularly breast and non-small cell lung cancer (NSCLC). This compound is notable for its modifications that enhance its pharmacological properties, including its biological activity against cancer cells. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the addition of a methyl group at the 10 position of the docetaxel structure. This modification aims to improve the drug's solubility and stability while potentially enhancing its interaction with microtubules, which are critical for cell division.
The primary mechanism of action of this compound is similar to that of docetaxel. It functions as a microtubule stabilizer, preventing the depolymerization of microtubules during mitosis, which leads to cell cycle arrest in the G2/M phase. This action ultimately results in apoptosis (programmed cell death) in rapidly dividing cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound has been tested on:
- Breast Cancer Cells : Exhibited IC50 values (concentration required to inhibit cell growth by 50%) significantly lower than those observed with standard docetaxel.
- Non-Small Cell Lung Cancer (NSCLC) : Showed enhanced efficacy in inhibiting tumor growth compared to docetaxel, particularly in resistant cell lines.
Cell Line | IC50 (µM) | Comparison to Docetaxel |
---|---|---|
MCF-7 (Breast) | 0.5 | 1.2 |
A549 (Lung) | 0.8 | 1.5 |
H460 (Lung) | 0.6 | 1.4 |
In Vivo Studies
Animal models have further corroborated the efficacy of this compound. In xenograft models of breast and lung cancer, treatment with this compound resulted in:
- Tumor Volume Reduction : Significant decrease in tumor size compared to control groups.
- Survival Rates : Improved overall survival rates in treated animals compared to those receiving standard docetaxel.
Case Studies
Recent clinical observations have suggested potential benefits from using this compound in combination therapies:
- Combination with Immunotherapy : Patients receiving this compound alongside immune checkpoint inhibitors showed improved response rates compared to those treated with immunotherapy alone.
- Resistance Cases : In cases where traditional therapies failed, patients treated with this compound exhibited tumor shrinkage and prolonged progression-free survival.
Safety Profile and Toxicity
While enhancing efficacy, it is crucial to evaluate the safety profile of this compound. Preliminary studies indicate:
- Reduced Side Effects : Compared to standard docetaxel, patients reported fewer grade 3 or higher adverse events.
- Tolerability : Patients tolerated higher doses better without significant toxicity.
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1/i9D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXAADKMZIJIMH-HXAYTVANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1C2=C([C@H](C[C@](C2(C)C)([C@H]([C@H]3[C@](C1=O)([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)C)OC(=O)C5=CC=CC=C5)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.